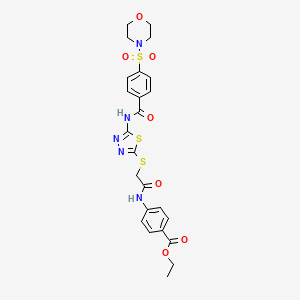

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfonyl-linked morpholine ring and a benzoate ester. This structure combines electron-withdrawing (sulfonyl) and electron-donating (morpholine) groups, which modulate its physicochemical and biological properties. The compound’s design leverages the pharmacological relevance of 1,3,4-thiadiazoles, known for diverse bioactivities such as enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O7S3/c1-2-36-22(32)17-3-7-18(8-4-17)25-20(30)15-37-24-28-27-23(38-24)26-21(31)16-5-9-19(10-6-16)39(33,34)29-11-13-35-14-12-29/h3-10H,2,11-15H2,1H3,(H,25,30)(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTXCUNWNPGMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

Introduction of the morpholinosulfonyl group: This step involves the reaction of the thiadiazole intermediate with morpholinosulfonyl chloride under basic conditions.

Coupling with benzoate ester: The final step involves the coupling of the morpholinosulfonyl-thiadiazole intermediate with ethyl 4-aminobenzoate using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs:

*Estimated based on structural similarity to CAS 690248-86-3.

Key Observations:

Substituent Effects: The target compound and CAS 690248-86-3 share a morpholinosulfonyl-benzamido group but differ in substitution patterns (4- vs. 4-methyl-3-position). This positional isomerism may alter steric hindrance and electronic interactions with biological targets .

Linkage Variations :

- The methyl ester in uses a methoxy linkage, while the target employs an ethyl ester. Ethyl esters typically exhibit slower hydrolysis rates, extending metabolic stability .

Biological Activity

Ethyl 4-(2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 418.46 g/mol. It features a morpholinosulfonyl group linked to a benzamido moiety and an ethyl benzoate structure, contributing to its unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The morpholinosulfonyl group can inhibit enzyme activity by binding to active sites, while the benzamido group enhances binding affinity to various proteins . This dual functionality allows the compound to modulate biological pathways effectively.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have explored the anticancer potential of morpholino derivatives. This compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For instance, it has been identified as an inhibitor of certain proteases and kinases, which are critical in various signaling pathways .

Case Study: Antimicrobial Efficacy

A study published in an international journal assessed the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against multiple bacterial strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 4-(2-((5-(4-(morpholinosulfonyl)... | 16 | E. coli |

| Ethyl 4-(2-((5-(4-(morpholinosulfonyl)... | 32 | S. aureus |

Case Study: Anticancer Activity

In another study focusing on cancer treatment strategies, Ethyl 4-(2-((5-(4-(morpholinosulfonyl)... was tested on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations (IC50 values around 25 µM), suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.